1,1-Bis(3-methylbutoxy)hexane

Description

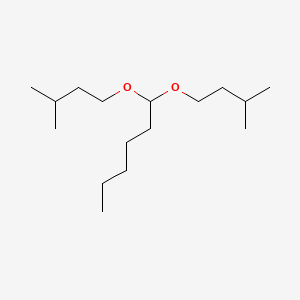

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(3-methylbutoxy)hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-6-7-8-9-16(17-12-10-14(2)3)18-13-11-15(4)5/h14-16H,6-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZZUTUSBAOONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(OCCC(C)C)OCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869142 | |

| Record name | 1,1-Bis(3-methylbutoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93892-09-2 | |

| Record name | 1,1-Bis(3-methylbutoxy)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93892-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diisopentyloxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-bis(3-methylbutoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIISOPENTYLOXYHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75IW44827F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Classification and General Chemical Properties Within the Acetal Family

1,1-Bis(3-methylbutoxy)hexane is classified as a symmetric acetal (B89532). wikipedia.org Structurally, it is derived from the reaction of a six-carbon aldehyde, hexanal (B45976), with two molecules of 3-methyl-1-butanol, which is also commonly known as isoamyl alcohol or isopentyl alcohol. cas.orgchemspider.com The core of the molecule features a central carbon atom, originating from the aldehyde's carbonyl group, which is bonded to a hexyl group, a hydrogen atom, and two 3-methylbutoxy groups (-OCH2CH2CH(CH3)2). wikipedia.orguni.lu

The defining functional group is the acetal, characterized by a carbon atom single-bonded to two alkoxy (-OR) groups. organicchemistrytutor.com This structure dictates its chemical behavior. Acetals are generally stable compounds, particularly under neutral or basic conditions, making them significantly less reactive than the aldehydes or ketones from which they are formed. masterorganicchemistry.comlibretexts.org This stability is a key property utilized in organic synthesis.

The formation of an acetal is an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol. organicchemistrytutor.com To favor the formation of the acetal, water, a byproduct of the reaction, is typically removed from the reaction mixture. wikipedia.org Conversely, the acetal linkage can be broken to regenerate the original aldehyde and alcohol through hydrolysis with aqueous acid. organicchemistrytutor.commasterorganicchemistry.com This reversible nature is fundamental to the utility of acetals in synthetic chemistry.

Interactive Data Table: Chemical Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C16H34O2 | uni.lu |

| IUPAC Name | This compound | chemspider.com |

| CAS Registry Number | 93892-09-2 | chemspider.com |

| Molecular Weight | 258.45 g/mol | chemspider.com |

| Common Synonyms | Hexanal diisoamyl acetal, 1,1-Diisopentyloxyhexane | cas.orgchemspider.com |

| InChI | InChI=1S/C16H34O2/c1-6-7-8-9-16(17-12-10-14(2)3)18-13-11-15(4)5/h14-16H,6-13H2,1-5H3 | cas.org |

| InChIKey | FKZZUTUSBAOONH-UHFFFAOYSA-N | cas.org |

| Canonical SMILES | CCCCCC(OCCC(C)C)OCCC(C)C | cas.org |

Historical Development of Alkoxyhexane Compound Research

The specific research history of 1,1-Bis(3-methylbutoxy)hexane is not extensively documented in dedicated historical accounts. However, its development is intrinsically linked to the broader evolution of organic chemistry, particularly the study of acetals and the strategy of using protecting groups.

The concept of the acetal (B89532) functional group and its synthesis emerged as organic chemistry matured into a systematic science. Following early milestones, such as Friedrich Wöhler's synthesis of urea (B33335) in 1828 which challenged the theory of vitalism, chemists increasingly explored the transformation of different functional groups. lkouniv.ac.in The study of carbonyl compounds and their reactions with alcohols would have led to the characterization of hemiacetals and, subsequently, the more stable acetals.

The true significance of acetals, and by extension alkoxyhexane compounds like the subject of this article, grew with the rise of complex multi-step organic synthesis in the 20th century. numberanalytics.com Chemists required methods to temporarily "mask" a reactive functional group while another part of the molecule was being modified. numberanalytics.comnumberanalytics.com The concept of "protecting groups" became a cornerstone of synthetic strategy. numberanalytics.com Acetals proved to be excellent protecting groups for aldehydes and ketones because they are stable to many reagents, such as hydrides and organometallics, but can be easily removed under acidic conditions. libretexts.orgwikipedia.org

The commercialization and cataloging of a vast array of chemicals, including specialized acetals, accelerated in the latter half of the 20th century. For instance, the European Inventory of Existing Commercial Chemical Substances (EINECS) was created to list substances on the market between 1971 and 1981. chemspider.com The inclusion of 1,1-Diisopentyloxyhexane in this inventory (under EINECS number 299-489-3) indicates its availability and use during this period. chemspider.com Research into polyoxymethylene (also known as acetal resin), which began with Hermann Staudinger in the 1920s and led to commercial products like Delrin by DuPont in the 1950s, also highlights the industrial and scientific interest in acetal chemistry during this era. polymershapes.comspecialchem.comwikipedia.org

Contemporary Significance of 1,1 Bis 3 Methylbutoxy Hexane As a Synthetic Intermediate

Direct Acetalization Reactions of Hexanal (B45976) with 3-Methylbutanol

The most direct and common method for synthesizing this compound is the acid-catalyzed reaction between hexanal and 3-methylbutanol, also known as isoamyl alcohol. This reaction involves the nucleophilic addition of the alcohol to the carbonyl group of the aldehyde, forming a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield the stable acetal and water. tugraz.atgoogle.com

Acid-Catalyzed Approaches in Acetal Formation

The formation of acetals from aldehydes and alcohols is a reversible reaction that requires an acid catalyst to proceed at a reasonable rate. nih.govacs.org The catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methylbutanol. tugraz.atschoolwires.net

A variety of acid catalysts can be employed for this purpose, ranging from simple mineral acids to solid acid catalysts. Common homogeneous catalysts include hydrochloric acid and sulfuric acid. nih.gov A general laboratory preparation involves reacting hexanal with 3-methylbutanol in the presence of a catalytic amount of acetic acid or formic acid. tugraz.at Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and metal phosphates (e.g., niobium phosphate), offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, which is particularly beneficial for scalable processes. researchgate.net

The general mechanism for acid-catalyzed acetal formation is a two-stage process:

Hemiacetal Formation : The alcohol adds to the protonated aldehyde to form a hemiacetal. colorado.edu

Acetal Formation : The hydroxyl group of the hemiacetal is protonated and eliminated as water, forming a carbocation that is then attacked by a second molecule of alcohol to form the final acetal. tugraz.at

Solvent Effects and Reaction Condition Optimization

To achieve high yields of this compound, the equilibrium of the reaction must be shifted towards the product side. This is typically accomplished by removing the water formed during the reaction. organic-chemistry.org Common methods include azeotropic distillation with a suitable solvent (like toluene (B28343) or hexane) using a Dean-Stark apparatus, or the use of dehydrating agents.

Reaction conditions such as temperature and reactant stoichiometry are crucial for optimizing the yield. A study on the formation of acetals for flavor applications described a preparation by mixing the carbonyl compound (hexanal) with the alcohol (3-methylbutanol) and an acid catalyst, and allowing the reaction to proceed at 37°C for 48 hours. tugraz.at For syntheses using solid acid catalysts, such as the reaction of hexanal with 2-ethyl hexanol, temperatures around 60°C have been shown to be effective, with high conversions achieved within a few hours. researchgate.net The use of an excess of the alcohol, 3-methylbutanol, can also help to drive the reaction forward.

The choice of solvent can also influence the reaction rate and outcome. While the reaction can be run without a solvent, using the excess alcohol as the reaction medium, an inert solvent can be used to facilitate water removal. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Catalyst | Formic Acid / Acetic Acid | Acetal formation | tugraz.at |

| Temperature | 37°C | Reaction proceeds over 48 hours | tugraz.at |

| Water Removal | Not specified (implied equilibrium) | Acetal is formed | tugraz.at |

This interactive table summarizes general conditions for the direct acetalization of an aldehyde with an alcohol.

Exploration of Alternative Synthetic Routes to 1,1-Dialkoxyhexane Frameworks

While direct acetalization is the most straightforward approach, alternative methods for constructing the 1,1-dialkoxyhexane structure exist, primarily through alkylation or transacetalization.

Alkylation Strategies for Ether Linkage Construction

Alkylation strategies could theoretically be employed to form the ether linkages of this compound. This could involve the alkylation of a hemiacetal intermediate. For instance, the hemiacetal formed from hexanal and one equivalent of 3-methylbutanol could be deprotonated to form an alkoxide, which could then be treated with a 3-methylbutyl halide (e.g., 3-methylbutyl bromide) to form the final acetal. However, this route is less common due to the potential for competing reactions and the ready availability of the direct acetalization method.

Another hypothetical alkylation approach involves the reaction of 1,1-dichlorohexane (B13808546) with sodium 3-methylbutoxide. This double displacement reaction would form the two C-O bonds of the acetal. This method is generally less favorable than acid-catalyzed acetalization due to the harsh conditions and potential for elimination side reactions.

Transacetalization Reactions Employing Structurally Related Precursors

Transacetalization, or acetal exchange, is a viable alternative synthetic route. This method involves reacting a pre-existing acetal of hexanal, such as hexanal dimethyl acetal, with an excess of 3-methylbutanol in the presence of an acid catalyst. organic-chemistry.org The equilibrium is driven towards the formation of the more stable this compound by removing the more volatile alcohol (methanol in this case) from the reaction mixture through distillation.

This method can be advantageous when the starting aldehyde is unstable or when a specific acetal is more readily available. The reaction proceeds through a similar acid-catalyzed mechanism involving the formation of a carbocation intermediate. Zirconium tetrachloride has been shown to be an efficient catalyst for transacetalization reactions under mild conditions.

| Starting Material | Reagent | Catalyst | Key Condition | Product | Reference |

| Hexanal Dimethyl Acetal | 3-Methylbutanol (excess) | Acid (e.g., p-TsOH, ZrCl₄) | Removal of methanol | This compound | organic-chemistry.org |

This interactive table illustrates the concept of a transacetalization reaction to form the target compound.

Scalable Synthesis Protocols for Industrial and Academic Production

For the production of this compound on a larger, scalable level for either industrial or academic purposes, efficiency, cost-effectiveness, and environmental considerations are paramount. nih.gov A scalable protocol would likely favor the direct acetalization route due to its atom economy and the relatively low cost of the starting materials.

The use of solid, reusable acid catalysts is highly advantageous for industrial-scale production. researchgate.net Catalysts like niobium phosphate (B84403) or sulfonic acid resins (e.g., Amberlyst-35) can be used in fixed-bed reactors in a continuous flow process. This simplifies product purification, as the catalyst does not need to be neutralized or separated from a liquid phase, and allows for catalyst reuse over multiple cycles, reducing waste and cost.

A study on the acetalization of hexanal with 2-ethyl hexanol using niobium phosphate as a catalyst demonstrated that the catalyst could be recycled multiple times without a significant loss of activity, achieving yields of over 90%. researchgate.net A similar system could be readily adapted for the synthesis of this compound.

The following table, adapted from data on a similar acetal synthesis, illustrates the potential for catalyst recycling in a scalable process. researchgate.net

| Cycle | Catalyst | Conversion of Hexanal (%) |

| 1 | Niobium Phosphate | 92 |

| 2 | Niobium Phosphate | 90 |

| 3 | Niobium Phosphate | 88 |

| 4 | Niobium Phosphate | 87 |

This interactive table demonstrates the reusability of a solid acid catalyst in the acetalization of hexanal, a key feature for scalable synthesis.

Purification and Isolation Techniques for this compound

The purification of this compound, an acetal, is a critical step following its synthesis from hexanal and 3-methyl-1-butanol (isoamyl alcohol). The primary impurities in the reaction mixture typically include unreacted starting materials (hexanal and 3-methyl-1-butanol), water, and the acid catalyst used to promote the reaction. google.comtugraz.at Effective purification is essential to obtain the acetal with high purity. Common strategies involve neutralizing the acid catalyst, removing water, and then separating the product from the residual reactants and byproducts. google.comacs.org

A general work-up procedure often begins with quenching the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. acs.org This is followed by extraction and washing steps. For instance, a chromatography-free purification protocol for some acetals involves filtration to remove a heterogeneous catalyst, followed by extraction with water or brine to remove unreacted diols. rsc.org Another method utilizes a pentane-acetonitrile partition to isolate the acetal product. rsc.org

Chromatographic techniques are powerful tools for the purification and analysis of acetals like this compound. Both column chromatography and gas chromatography are frequently employed.

Column Chromatography

Column chromatography is a standard method for purifying acetals on a laboratory scale. acs.org The choice of stationary phase and eluent system is crucial for effective separation.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase. acs.orgrsc.org However, because conventional silica gel is slightly acidic, it can potentially cause the hydrolysis (deprotection) of sensitive acetals back to their aldehyde and alcohol precursors. rsc.orgnacalai.com To mitigate this, a small amount of a base like triethylamine (B128534) can be added to the eluent system, or a neutral silica gel can be used. acs.orgresearchgate.net Alumina is another potential stationary phase that can be used as an alternative to silica gel. researchgate.net

Eluent System: The eluent is typically a mixture of a non-polar solvent and a more polar solvent. A common choice is a mixture of hexane (B92381) and ethyl acetate (B1210297). acs.orgrsc.org The ratio is optimized by first performing thin-layer chromatography (TLC) to achieve good separation between the desired acetal and impurities. researchgate.net For example, purification of various organic compounds, including those structurally related to acetal precursors, often employs hexane/ethyl acetate or hexane/dichloromethane gradients. wiley-vch.dedoi.org

Interactive Data Table: Column Chromatography Parameters for Acetal-Related Compounds

| Parameter | Description | Common Application/Value | Source(s) |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (150-200 or 200-300 mesh) | acs.org |

| Neutral silica gel | nacalai.com | ||

| Eluent System | The mobile phase that carries the sample through the stationary phase. | Hexane/Ethyl Acetate | acs.orgrsc.org |

| Hexane/Dichloromethane | wiley-vch.de | ||

| Eluent Modifier | Additive to prevent product degradation on the column. | ~1% Triethylamine (when using standard silica gel) | acs.orgresearchgate.net |

| Separation Goal | To remove unreacted aldehydes, alcohols, and other byproducts. | Isolate the pure acetal from starting materials. | acs.orgresearchgate.net |

Gas Chromatography (GC)

Gas chromatography is an essential analytical technique to assess the purity of this compound and can also be used for preparative separation. sfu.ca It is particularly useful for separating volatile compounds, and the retention time of the acetal peak can be used for its identification when compared to a standard. sfu.ca The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative assessment of purity. sfu.ca

GC analysis of acetals is often performed using a nonpolar or medium-polarity column. For analyzing complex mixtures that include acetals, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides superior separation and identification capabilities. oup.com

Interactive Data Table: Example Gas Chromatography (GC) Conditions for Acetal Analysis

| Parameter | Value/Description | Purpose | Source(s) |

|---|---|---|---|

| System | Agilent 7890B GC with 5977B MS detector | General analysis and identification | tugraz.at |

| Injector Type | Split/Splitless (S/SL) | Introduce a small, precise volume of sample | tugraz.at |

| Injector Temp. | 230-250 °C | Ensure rapid vaporization of the sample | tugraz.atoup.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column | tugraz.atoup.com |

| Column (1D) | Restek Vms (20 m x 0.8 mm x 1 µm) or DB-WAX (polar) | Separate components of the mixture based on boiling point and polarity | tugraz.atoup.com |

| Oven Program | Example: Start 50°C, ramp 10°C/min to 250°C | Control the elution of compounds by temperature | tugraz.atoup.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detect and quantify the eluting compounds | tugraz.at |

Distillation

Distillation is a primary method for the large-scale purification of acetals that are thermally stable and have boiling points sufficiently different from their impurities. nih.gov For high-boiling acetals like this compound, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure. acs.orgoup.com

A specialized technique known as reactive distillation can be used to both synthesize and purify acetals simultaneously. google.com In this process, the reaction occurs within a distillation column packed with an acidic catalyst. As the acetal is formed, it is continuously separated from the water byproduct, driving the reaction equilibrium towards the product side. google.com For acetals with boiling points higher than water, the water is removed as bottoms, while the product can be taken as an overhead stream, sometimes as an azeotrope with the excess alcohol, requiring further distillation for separation. google.com In other setups, particularly for upgrading biomass-derived oils, reactive distillation with a high-boiling alcohol like n-butanol is performed under reduced pressure to convert aldehydes to acetals and remove water. itb.ac.id

Crystallization

Crystallization is generally less common for the purification of simple, acyclic acetals like this compound, as they are often liquids at room temperature. However, the technique is highly relevant for solid acetal compounds or for certain derivatives. google.com The principle of crystallization relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

For compounds that can be crystallized, the process typically involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent. The quality of the resulting crystals is an important factor, and techniques like slow evaporative crystallization are used to grow high-quality single crystals for analysis. csic.es While not directly applied to this compound itself, understanding crystallization is relevant in the broader context of acetal chemistry, especially for complex, solid acetals used as nucleating agents in polymers, where high purity is critical. google.comcsic.es

Hydrolytic Stability and Deacetalization Pathways

The stability of the acetal linkage in this compound is highly dependent on the pH of the surrounding medium. While generally stable under neutral and basic conditions, it readily undergoes hydrolysis in the presence of acid.

Investigations of Acid-Mediated Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of acetals like this compound is a well-established reversible reaction that yields the parent aldehyde or ketone and the corresponding alcohols. chemistrysteps.comorgoreview.com The generally accepted mechanism for this transformation involves a series of protonation and elimination steps.

The reaction commences with the protonation of one of the alkoxy oxygen atoms by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.compearson.com The neighboring oxygen atom then uses its lone pair of electrons to expel the protonated alkoxy group, forming a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com This oxonium ion is highly electrophilic and is subsequently attacked by a water molecule. chemistrysteps.com

Following the nucleophilic attack by water, a deprotonation step occurs, leading to the formation of a hemiacetal. chemistrysteps.com The process then repeats itself: the second alkoxy group is protonated, converting it into a good leaving group. orgoreview.com The hydroxyl group of the hemiacetal then expels the second alcohol molecule, forming a protonated aldehyde. Finally, deprotonation of this species yields the final aldehyde product, in this case, hexanal, and two molecules of 3-methyl-1-butanol. chemistrysteps.com

The entire process is an equilibrium, and to drive the reaction towards the hydrolysis products, a large excess of water is typically employed. chemistrysteps.com The general mechanism can be summarized in the following steps:

Protonation of an ether oxygen.

Elimination of the first alcohol molecule to form an oxonium ion.

Nucleophilic attack by water.

Deprotonation to form a hemiacetal.

Protonation of the second ether oxygen.

Elimination of the second alcohol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde.

The rate-determining step and the specific mechanism (e.g., A-1 vs. A-2) can vary depending on the structure of the acetal and the reaction conditions. acs.orgosti.gov For many simple acetals, the reaction is believed to proceed through an A-1 type mechanism where the formation of the oxonium ion is the slow step. osti.gov

| Step | Description | Key Intermediates |

| 1 | Protonation of one alkoxy group | Protonated Acetal |

| 2 | Loss of the first alcohol molecule | Oxonium Ion |

| 3 | Nucleophilic attack by water | Protonated Hemiacetal |

| 4 | Deprotonation | Hemiacetal |

| 5 | Protonation of the second alkoxy group | Protonated Hemiacetal |

| 6 | Loss of the second alcohol molecule | Protonated Aldehyde |

| 7 | Deprotonation | Aldehyde and Alcohol |

Studies on Hydrolysis Under Neutral and Basic Conditions

In contrast to their lability in acidic media, acetals such as this compound are generally stable under neutral and basic conditions. chemistrysteps.com This stability is a key feature that allows acetals to be used as protecting groups for aldehydes and ketones during syntheses that involve basic or nucleophilic reagents. chemistrysteps.comorganic-chemistry.org

Hydrolysis under neutral conditions is typically very slow. However, some studies have shown that deprotection of acetals can occur under mildly basic conditions (e.g., pH 8) with the use of certain catalysts like cerium ammonium (B1175870) nitrate. osti.gov The mechanism under these conditions is likely different from the acid-catalyzed pathway and may involve metal-ion catalysis.

Under strongly basic conditions, the acetal functional group is unreactive towards hydrolysis because there is no acid to protonate the alkoxy groups and make them good leaving groups. The C-O bonds of the acetal are not susceptible to cleavage by bases.

| Condition | Reactivity | Typical Outcome |

| Neutral (pH ~7) | Generally stable, very slow hydrolysis | Acetal remains largely intact |

| Basic (pH > 7) | Stable, no hydrolysis | Acetal is unreactive |

Reactions Involving the Acetal Functionality

Beyond hydrolysis, the acetal group in this compound can undergo several other important transformations.

Transacetalization Reactivity with Diverse Alcohol Substrates

Transacetalization is a reaction in which an existing acetal is converted into a new acetal by reacting it with a different alcohol in the presence of an acid catalyst. This process is also an equilibrium-driven reaction. For this compound, reaction with a different alcohol, such as ethanol, in the presence of an acid catalyst would lead to the formation of 1,1-diethoxyhexane, 1-ethoxy-1-(3-methylbutoxy)hexane, and the release of 3-methyl-1-butanol.

The reaction proceeds through a mechanism similar to acid-catalyzed hydrolysis. The initial acetal is protonated, and one of the 3-methyl-1-butanol molecules is eliminated to form the same oxonium ion intermediate. chemistrysteps.com This oxonium ion is then intercepted by the new alcohol substrate (e.g., ethanol) instead of water. Subsequent deprotonation yields the new acetal. The reaction can be driven to completion by using a large excess of the new alcohol or by removing the liberated alcohol from the reaction mixture.

The efficiency of transacetalization can depend on the nature of the incoming alcohol. For example, the formation of cyclic acetals from diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) is often favored due to the intramolecular nature of the second nucleophilic attack, which is entropically advantageous. organic-chemistry.org

Nucleophilic Additions and Substitutions at the Acetal Carbon Center

The acetal carbon of this compound is generally not susceptible to direct nucleophilic attack. However, in the presence of a Lewis acid, the acetal can be activated to undergo nucleophilic substitution. acs.org The Lewis acid coordinates to one of the oxygen atoms, facilitating the departure of an alkoxy group and generating an oxonium ion. This electrophilic intermediate can then be attacked by a variety of nucleophiles. acs.orgoxfordsciencetrove.com

The stereochemical outcome of these reactions can be influenced by several factors, including the nature of the nucleophile, the Lewis acid used, and the presence of neighboring groups. researchgate.netresearchgate.net For instance, some nucleophilic substitutions on chiral acetals have been shown to proceed with inversion of configuration, suggesting an S_N2-like mechanism. acs.org In other cases, the reaction may proceed through a more S_N1-like pathway involving a discrete oxonium ion intermediate. acs.org

Common nucleophiles used in these reactions include organometallic reagents (like Grignard reagents or organocuprates), silyl (B83357) enol ethers, and allylsilanes. acs.orgresearchgate.net

| Nucleophile | Lewis Acid | Potential Product Type |

| Grignard Reagent (R-MgX) | TiCl₄, BF₃·OEt₂ | Ether |

| Organocuprate (R₂CuLi) | BF₃·OEt₂ | Ether |

Silyl Enol Ether | TMSOTf, TiCl₄ | β-Alkoxy Ketone | | Allyltrimethylsilane | TiCl₄, SnCl₄ | Homoallylic Ether |

Rearrangement Reactions of the Acetal Moiety

Acetal moieties can participate in various rearrangement reactions, often initiated by strong bases or Lewis acids. One notable example is the chemistrysteps.comorgoreview.com-Wittig rearrangement, which can occur when an acetal system is treated with a strong base like butyllithium. acs.org While more commonly observed with benzyl (B1604629) ethers, analogous rearrangements in other acetal systems can lead to the formation of C-glycosides from O-glycosides, involving the migration of a group to an adjacent carbanion. acs.org

Another type of rearrangement is the radical-chain redox rearrangement of cyclic acetals, such as benzylidene acetals, which can be initiated by radical initiators and a thiol catalyst. rsc.org These reactions can lead to the formation of benzoate (B1203000) esters of monodeoxygenated diols.

Furthermore, vinyl and ketene acetals can undergo acid-catalyzed rearrangements, such as the Claisen rearrangement, to form new carbon-carbon bonds. researchgate.netnih.gov While this compound itself is not a vinyl or ketene acetal, it highlights the potential for rearrangement chemistry within the broader class of acetal compounds. The specific rearrangement pathways available to this compound would depend on the reaction conditions and the generation of suitable reactive intermediates.

Oxidative and Reductive Transformations of the Hexane Backbone and Alkoxy Groups

The reactivity of this compound is primarily dictated by its acetal functional group, which links a hexane backbone to two 3-methylbutoxy side chains. This section explores the expected oxidative and reductive transformations based on established principles of acetal and ether chemistry.

While specific experimental studies on the controlled oxidation of this compound are not extensively documented in the public literature, its reactivity can be predicted based on the known behavior of acetals. The primary site for oxidation is the acetal carbon (C-1 of the hexane chain), which is susceptible to attack by various oxidizing agents. organic-chemistry.orgresearchgate.net

Oxidation of the acetal functional group typically leads to the formation of an ester. For instance, treatment with reagents such as ozone (O₃) or certain peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is known to convert acetals into their corresponding esters. organic-chemistry.orgresearchgate.net In the case of this compound, this would yield 3-methylbutyl hexanoate. Another approach involves catalytic oxidation using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) and a cobalt(II) salt, which has been shown to be effective for various acetals. organic-chemistry.org

The oxidation of the C-H bonds within the hexane backbone or the 3-methylbutoxy groups would require more vigorous conditions and would likely result in a complex mixture of products, making selective transformation challenging. Site-selective electrochemical oxidation has been demonstrated for some benzylic systems, but its application to simple alkyl chains is less straightforward. nih.gov

Table 1: Predicted Products from Controlled Oxidation of this compound

| Oxidizing Agent/System | Predicted Major Product | Product Type |

| Ozone (O₃) | 3-Methylbutyl hexanoate | Ester |

| m-CPBA | 3-Methylbutyl hexanoate | Ester |

| O₂ / N-Hydroxyphthalimide / Co(OAc)₂ | 3-Methylbutyl hexanoate | Ester |

The carbon-oxygen bonds of the acetal group in this compound can be cleaved under reductive conditions. This transformation is a common method for converting acetals into ethers. A widely used strategy involves the use of hydrosilanes, such as triethylsilane (Et₃SiH), in the presence of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, boron trifluoride etherate). wikipedia.org This reaction proceeds via protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by hydride transfer from the silane (B1218182) to the resulting oxocarbenium ion.

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, particularly in the presence of a Lewis acid to facilitate the cleavage. researchgate.netnottingham.ac.uk The reductive cleavage of this compound is expected to yield a mixture of an ether and an alcohol. Specifically, the products would be 1-(3-methylbutoxy)hexane and 3-methyl-1-butanol.

Table 2: Predicted Products from Reductive Cleavage of this compound

| Reagent System | Predicted Products | Product Types |

| Triethylsilane (Et₃SiH) / Lewis Acid (e.g., BF₃·OEt₂) | 1-(3-Methylbutoxy)hexane and 3-Methyl-1-butanol | Ether, Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) / Lewis Acid | 1-(3-Methylbutoxy)hexane and 3-Methyl-1-butanol | Ether, Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | 1-(3-Methylbutoxy)hexane and 3-Methyl-1-butanol | Ether, Alcohol |

Mechanistic Investigations of this compound Reactivity

Mechanistic studies of acetals predominantly focus on the acid-catalyzed hydrolysis pathway, which is a fundamental reaction in organic chemistry. The principles derived from these studies are directly applicable to understanding the reactivity of this compound.

The acid-catalyzed hydrolysis of acetals to form an aldehyde (or ketone) and two equivalents of alcohol is a reversible equilibrium process. acs.org For this compound, this reaction would yield hexanal and two molecules of 3-methyl-1-butanol.

Kinetics: The hydrolysis of acetals is typically subject to specific acid catalysis, meaning the rate is proportional to the concentration of the protonated substrate. researchgate.net The reaction generally follows first-order kinetics with respect to the acetal concentration. The rate of hydrolysis is highly dependent on pH, increasing significantly under acidic conditions. nih.gov The structure of the acetal, particularly electronic effects of substituents, can influence the rate by several orders of magnitude. nih.gov Electron-donating groups tend to stabilize the cationic intermediate, accelerating the reaction. researchgate.net

Table 3: Illustrative Kinetic Data for Acetal Hydrolysis (Adapted from General Studies)

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Relative Rate |

| pH 5 | k₁ | t₁ | 1 |

| pH 3 | k₂ (~100 x k₁) | t₂ (~0.01 x t₁) | ~100 |

| pH 1 | k₃ (~10,000 x k₁) | t₃ (~0.0001 x t₁) | ~10,000 |

Note: This table presents hypothetical relative rates to illustrate the strong dependence of acetal hydrolysis on pH, based on general kinetic studies of similar compounds. nih.gov

The mechanism of acid-catalyzed acetal hydrolysis is well-established and proceeds through several key steps involving distinct intermediates and transition states. researchgate.netcdnsciencepub.com

Protonation: The reaction initiates with the rapid and reversible protonation of one of the alkoxy oxygen atoms by an acid catalyst (H₃O⁺). This step converts the alkoxy group into a good leaving group (an alcohol).

Formation of an Oxocarbenium Ion: The protonated acetal undergoes slow, rate-determining cleavage of a carbon-oxygen bond, releasing a molecule of alcohol. This results in the formation of a key reactive intermediate: a resonance-stabilized oxocarbenium ion. This cation is stabilized by the delocalization of the positive charge between the carbon and the remaining oxygen atom. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: A final deprotonation step, typically involving water or the conjugate base of the acid catalyst, yields the neutral hemiacetal and regenerates the acid catalyst. The hemiacetal then undergoes a similar sequence of protonation, loss of a second alcohol molecule, and attack by water to ultimately form the final aldehyde product (hexanal).

Transition State Structure: Theoretical calculations and experimental kinetic data suggest that the transition state for the rate-determining step (cleavage of the C-O bond) is "late," meaning its structure and energy level closely resemble those of the high-energy oxocarbenium ion intermediate. cdnsciencepub.comacs.org This transition state is characterized by a significantly elongated C-O bond of the departing alcohol and a developing planar geometry at the central carbon atom. cdnsciencepub.com

Computational and Theoretical Investigations of 1,1 Bis 3 Methylbutoxy Hexane

Quantum Chemical Studies on Molecular Structure and Conformational Preferences

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies predict molecular geometry, stability, and electronic characteristics with high accuracy.

The three-dimensional arrangement of atoms in 1,1-Bis(3-methylbutoxy)hexane is complex due to the presence of multiple single bonds, each allowing for rotation. This rotational freedom gives rise to a vast number of possible conformations. Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer.

To identify the most stable structure (the global minimum), a systematic conformational analysis is required. This involves exploring the potential energy surface by systematically rotating the dihedral angles of the flexible bonds, particularly around the C-C and C-O bonds of the hexane (B92381) and 3-methylbutoxy chains. High-level computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), are employed to calculate the energy of each conformation. The resulting optimized geometry for the lowest-energy conformer reveals key structural parameters.

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (acetal) | 1.42 Å |

| Bond Length | C-C (alkyl) | 1.54 Å |

| Bond Angle | O-C-O (acetal) | 112.5° |

| Bond Angle | C-O-C | 115.0° |

| Dihedral Angle | C-O-C-C | ~180° (anti) |

Note: These values represent a plausible lowest-energy conformation.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For a saturated acetal (B89532) like this compound, the HOMO is typically localized on the non-bonding lone pair electrons of the two oxygen atoms. The LUMO is generally a high-energy anti-bonding sigma orbital (σ*) associated with the C-O or C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap implies high kinetic stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Calculations also provide insight into the charge distribution within the molecule. A Natural Bond Orbital (NBO) analysis reveals the partial atomic charges, confirming the electronegative character of the oxygen atoms, which carry a partial negative charge, while the adjacent carbon atoms bear a partial positive charge. This charge polarization is central to the molecule's chemical behavior.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -9.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 11.00 | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Solute-Solvent Interactions and Dynamic Behavior

While quantum chemical studies describe a molecule in isolation, Molecular Dynamics (MD) simulations model the behavior of a molecule over time within a realistic environment, such as a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of dynamic processes and intermolecular interactions.

To understand how this compound behaves in different chemical environments, MD simulations are performed by placing the molecule in a simulation box filled with explicit solvent molecules. The choice of solvent is critical for studying specific interactions. Typical solvents for simulation could include a nonpolar solvent like n-hexane, to mimic hydrophobic environments, and a polar aprotic solvent like acetone, to investigate the effects of a polar environment.

These simulations, run for nanoseconds or longer, track the trajectory of every atom. The analysis of these trajectories reveals how the flexible alkyl and alkoxy chains of this compound fold and move in response to interactions with the surrounding solvent molecules. The simulations show that in a nonpolar solvent, the molecule adopts more extended conformations, while in a more polar environment, it might adopt slightly more compact forms to minimize unfavorable interactions.

The primary forces governing the interaction between the nonpolar this compound and solvent molecules are van der Waals forces, specifically London dispersion forces. In polar solvents, weaker dipole-induced dipole interactions may also occur due to the slight polarity of the C-O bonds in the acetal group.

Analysis of the MD trajectories allows for the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute. RDFs for this compound in n-hexane would show a loosely organized solvation shell, characteristic of weak, non-specific dispersion forces. The solvation of this molecule is driven by entropy, as its presence disrupts the solvent-solvent interactions.

Table 3: Dominant Intermolecular Interactions in Different Solvents

| Solvent | Solvent Type | Dominant Solute-Solvent Interaction |

| n-Hexane | Nonpolar | London Dispersion Forces |

| Toluene (B28343) | Nonpolar (Aromatic) | London Dispersion Forces, π-alkyl interactions |

| Acetone | Polar Aprotic | Dipole-induced Dipole, Dispersion Forces |

| Water | Polar Protic | Hydrophobic Effect, weak H-bonding to acetal oxygens |

Theoretical Studies of Reaction Mechanisms and Catalysis Involving this compound

Theoretical methods are invaluable for elucidating the detailed pathways of chemical reactions. For this compound, the most characteristic reaction is acid-catalyzed hydrolysis, which cleaves the acetal back to its parent aldehyde (hexanal) and alcohol (3-methyl-1-butanol).

Computational studies can map the entire reaction coordinate for this process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. Transition state theory is used to locate the saddle points on the potential energy surface that correspond to the highest energy barrier for each step of the reaction.

The mechanism involves several key steps:

Protonation: An acid catalyst protonates one of the acetal oxygen atoms, making it a good leaving group.

C-O Bond Cleavage: The protonated alkoxy group departs as a molecule of 3-methyl-1-butanol, forming a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

Deprotonation: Loss of a proton from the water adduct forms a hemiacetal intermediate.

Repeat: The process of protonation, C-O bond cleavage, nucleophilic attack, and deprotonation is repeated for the second alkoxy group, ultimately yielding hexanal (B45976).

Table 4: Hypothetical Activation Energies for Acid-Catalyzed Hydrolysis

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Protonation of Acetal Oxygen | Low Barrier |

| 2 | Formation of Oxocarbenium Ion | 80 - 100 |

| 3 | Nucleophilic Attack by Water | Low Barrier |

| 4 | Hemiacetal Formation | Low Barrier |

Transition State Characterization and Reaction Pathway Prediction

The acid-catalyzed hydrolysis of acetals, such as this compound, is a cornerstone of organic chemistry. Computational chemistry provides powerful tools to elucidate the intricate details of this reaction mechanism, particularly through the characterization of transition states and the prediction of reaction pathways.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves a series of steps, beginning with the protonation of one of the alkoxy oxygens. researchgate.netchemistrysteps.comorganicchemistrytutor.com This initial protonation converts the alkoxy group into a good leaving group, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. nih.govresearchgate.net The subsequent nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, yields a hemiacetal, which then undergoes a similar sequence of reactions to ultimately form an aldehyde (in this case, hexanal) and two molecules of the corresponding alcohol (3-methyl-1-butanol).

Density Functional Theory (DFT) calculations are a common method to model this reaction pathway. By employing a suitable level of theory and basis set, the geometries of the reactants, intermediates, transition states, and products can be optimized, and their corresponding energies can be calculated. This allows for the construction of a potential energy surface that maps the energetic landscape of the reaction.

Table 1: Hypothetical Calculated Energies for the Key Steps in the Hydrolysis of a Model Acetal (e.g., 1,1-dimethoxyethane) using DFT

| Step | Species | Relative Energy (kcal/mol) |

| 1. Protonation of Acetal | Protonated Acetal | 5.0 |

| 2. Transition State for Leaving Group Departure | [TS1] | 20.5 |

| 3. Formation of Oxocarbenium Ion | Oxocarbenium Ion + Alcohol | 10.2 |

| 4. Nucleophilic Attack by Water | Protonated Hemiacetal | -8.7 |

| 5. Deprotonation | Hemiacetal | -15.3 |

Note: This data is illustrative and based on typical values for acetal hydrolysis studied computationally. The actual values for this compound would require specific calculations.

The reaction pathway prediction also involves considering the role of the solvent. ic.ac.ukucsb.edunih.gov Explicit solvent models, where individual solvent molecules (e.g., water) are included in the calculation, can provide a more accurate picture of the reaction by accounting for specific hydrogen bonding interactions with the reactants, intermediates, and transition states. ic.ac.uk Computational studies have shown that the inclusion of several water molecules can significantly lower the activation energy barrier for hydrolysis by facilitating proton transfer relays. ic.ac.uk

Computational Insights into Catalytic Activation and Selectivity

Computational methods are invaluable for understanding how catalysts, particularly acid catalysts, activate acetals like this compound and influence the selectivity of their reactions. gla.ac.ukgla.ac.uk In the context of acid-catalyzed hydrolysis, the catalyst (a proton) initiates the reaction by protonating one of the ether oxygens, thereby weakening the C-O bond. researchgate.netorganicchemistrytutor.com

Theoretical models can quantify the extent of this activation by calculating the electronic structure of the protonated acetal. For instance, analysis of the molecular orbitals and charge distribution can show a significant polarization of the C-O bond upon protonation, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the resulting oxocarbenium ion intermediate is also a critical factor, and computational studies on related systems have shown that the nature of the alkyl groups can influence this stability. nih.govresearchgate.netresearchgate.net

While the hydrolysis of a symmetrical acetal like this compound does not involve regioselectivity, computational studies can provide insights into stereoselectivity in reactions involving chiral acetals. Although our target molecule is achiral, the principles of how catalysts can influence stereochemical outcomes are well-studied computationally. This often involves modeling the interactions between the catalyst, the substrate, and the incoming nucleophile in the transition state to determine which stereoisomeric pathway is energetically favored.

Table 2: Illustrative Calculated Parameters for the Acid-Catalyzed Activation of a Model Acetal

| Parameter | Value (Arbitrary Units) | Description |

| C-O Bond Length (Neutral) | 1.42 Å | The length of the carbon-oxygen bond in the ground state of the acetal. |

| C-O Bond Length (Protonated) | 1.55 Å | The elongated carbon-oxygen bond upon protonation, indicating weakening. |

| Mulliken Charge on Acetal Carbon (Neutral) | +0.25 | The partial positive charge on the central carbon atom in the neutral molecule. |

| Mulliken Charge on Acetal Carbon (Protonated) | +0.45 | The increased partial positive charge on the central carbon upon protonation, enhancing electrophilicity. |

| Oxocarbenium Ion Stabilization Energy | -30 kcal/mol | The calculated stability of the oxocarbenium ion relative to a secondary carbocation. |

Note: These values are for illustrative purposes to demonstrate the types of insights gained from computational analysis and are not specific to this compound.

Structure-Property Relationship Predictions through Advanced Computational Modeling

Advanced computational modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and Molecular Dynamics (MD) simulations, can be employed to predict various physical and chemical properties of this compound based on its molecular structure. nih.govnih.govresearchgate.neteurekaselect.com These methods are particularly useful for estimating properties that may not be readily available from experimental measurements.

QSPR models establish a mathematical relationship between the molecular structure of a compound and its properties. researchgate.netnih.govlibretexts.org This is achieved by calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. For this compound, descriptors could include molecular weight, molar volume, surface area, and various electronic parameters. By correlating these descriptors with known properties of similar molecules (e.g., other long-chain ethers and acetals), a predictive model can be developed.

Table 3: Predicted Physicochemical Properties of this compound using QSPR Models

| Property | Predicted Value (Illustrative) | Method |

| Boiling Point | 250-270 °C | Based on correlations with molecular weight and branching in a series of long-chain ethers and alkanes. |

| Density | 0.82-0.85 g/cm³ | Estimated from group contribution methods and molecular volume calculations. |

| Viscosity | 2.5-3.5 cP at 20 °C | Predicted using models that relate molecular shape and intermolecular forces to fluid viscosity. nih.govaip.orgresearchgate.net |

| LogP (Octanol-Water Partition Coefficient) | 5.5-6.5 | Calculated based on the contributions of its constituent alkyl and ether functional groups, indicating high lipophilicity. |

Note: These are estimated values based on general QSPR principles for similar compounds and are intended to be illustrative.

Molecular Dynamics (MD) simulations provide a more detailed, atomistic view of the behavior of molecules over time. semanticscholar.orgacs.orgmdpi.commdpi.com An MD simulation of this compound, either in its pure liquid state or in a solvent, would involve calculating the forces between atoms and solving the classical equations of motion. This can be used to predict bulk properties like density and viscosity, as well as to understand conformational dynamics and intermolecular interactions. For instance, an MD simulation could reveal how the flexible hexyl and 3-methylbutoxy chains pack in the liquid phase and how this affects its macroscopic properties.

Exploration of Analogues and Derivatives of 1,1 Bis 3 Methylbutoxy Hexane

Synthesis and Characterization of Branched Alkoxy Acetal (B89532) Analogues

The synthesis of acetals is a fundamental transformation in organic chemistry, typically involving the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol. libretexts.org This process, known as acetalization, is a reversible reaction where water is eliminated. libretexts.org The structure of the resulting acetal, such as 1,1-Bis(3-methylbutoxy)hexane, is directly derived from the carbonyl compound and the alcohol used as starting materials.

Varying Alkyl Chain Lengths and Branching Patterns of Alkoxy and Hexane (B92381) Groups

The general synthesis of 1,1-dialkoxyalkanes allows for significant structural diversity by simply changing the starting aldehyde and alcohol. To create analogues of this compound with different alkyl chain lengths and branching patterns, one can systematically vary these precursors. For instance, using a shorter chain aldehyde like butanal in place of hexanal (B45976), while keeping the 3-methylbutanol, would yield 1,1-bis(3-methylbutoxy)butane. Conversely, retaining hexanal and employing a different branched alcohol, such as 2-butanol, would result in 1,1-bis(sec-butoxy)hexane.

The reaction is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal product, water is usually removed from the reaction mixture as it is formed, often by azeotropic distillation.

Table 1: Examples of Branched Alkoxy Acetal Analogues

| Starting Aldehyde | Starting Alcohol | Resulting Acetal Analogue |

|---|---|---|

| Hexanal | 3-Methyl-1-butanol | This compound |

| Butanal | 3-Methyl-1-butanol | 1,1-Bis(3-methylbutoxy)butane |

| Hexanal | 2-Methyl-1-propanol | 1,1-Bis(2-methylpropoxy)hexane |

| Heptanal | 3-Methyl-1-butanol | 1,1-Bis(3-methylbutoxy)heptane |

Characterization of these analogues involves standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure, identifying the characteristic acetal proton (CH(OR)₂) and the signals corresponding to the specific alkyl groups. Mass spectrometry confirms the molecular weight, and infrared (IR) spectroscopy shows the absence of the carbonyl (C=O) stretch from the starting aldehyde and the presence of C-O ether stretches.

Stereoselective Synthesis of Chiral Analogues

When the aldehyde, the alcohol, or both are chiral, the resulting acetal can exist as a mixture of diastereomers. Stereoselective synthesis aims to produce a single stereoisomer in high purity. ethz.ch This is a critical area of research, particularly for applications in pharmaceuticals and natural product synthesis where specific stereochemistry is essential for biological activity. mdpi.com

Several strategies are employed to achieve stereoselectivity:

Use of Chiral Auxiliaries: A chiral, enantiomerically pure alcohol can be reacted with the aldehyde. The chirality of the alcohol directs the formation of a new stereocenter at the acetal carbon, leading to a diastereomeric mixture that can often be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. ethz.ch

Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts can create a chiral environment around the reactants. This chiral environment favors the formation of one stereoisomer over the other, leading to an enantiomerically enriched product from achiral starting materials.

Substrate Control: When the starting aldehyde already contains a stereocenter, it can influence the stereochemical outcome of the acetalization reaction at a different position in the molecule, a process known as substrate-controlled stereoselection.

The synthesis of optically active biaryl diketones has been achieved through stereoselective ring-opening reactions, demonstrating a method of transferring chirality from a point to an axis. nih.gov While not a direct acetal synthesis, this highlights the advanced strategies used to control stereochemistry in complex molecules.

Derivatives Incorporating Additional Functionalities

Introducing other functional groups into the acetal structure expands its chemical utility, providing handles for further synthetic transformations or imparting specific properties to the molecule.

Halogenated and Unsaturated Derivatives for Diverse Chemical Applications

Unsaturated derivatives can be synthesized by starting with α,β-unsaturated aldehydes or ketones. researchgate.net For example, reacting crotonaldehyde (B89634) (but-2-enal) with 3-methyl-1-butanol would yield 1,1-bis(3-methylbutoxy)but-2-ene. These unsaturated acetals are valuable synthetic intermediates. The acetal group can serve as a protecting group for the carbonyl function while reactions are performed on the double bond. researchgate.net Subsequently, the aldehyde can be regenerated by acidic hydrolysis.

Halogenated derivatives are typically prepared from halogen-containing starting materials. A convenient method for the synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems has been described, which could then be converted to the corresponding acetals. rsc.org For instance, reacting 3-chlorohexanal with 3-methyl-1-butanol would produce 3-chloro-1,1-bis(3-methylbutoxy)hexane. The presence of a halogen atom can significantly alter the electronic properties and reactivity of the molecule, making it a precursor for cross-coupling reactions or nucleophilic substitutions.

Table 2: Examples of Functionalized Acetal Derivatives

| Starting Carbonyl | Starting Alcohol | Resulting Acetal Derivative | Functional Group |

|---|---|---|---|

| Crotonaldehyde | 3-Methyl-1-butanol | 1,1-Bis(3-methylbutoxy)but-2-ene | Alkene (Unsaturated) |

| 3-Bromohexanal | 3-Methyl-1-butanol | 3-Bromo-1,1-bis(3-methylbutoxy)hexane | Alkyl Halide (Halogenated) |

Heteroatom-Containing Analogues (e.g., sulfur, nitrogen)

Replacing the oxygen atoms of the acetal with other heteroatoms like sulfur or nitrogen leads to the formation of thioacetals and N,O-acetals or aminals, respectively. acs.org These compounds have distinct stabilities and reactivities compared to their oxygen counterparts.

Thioacetals are formed by reacting an aldehyde with two equivalents of a thiol (R-SH) under acid catalysis. They are significantly more stable towards acidic hydrolysis than oxygen acetals, which makes them excellent protecting groups for carbonyls in syntheses that require acidic conditions. ucl.ac.uk

Nitrogen-containing analogues , such as N,O-acetals and aminals, are synthesized from the condensation of aldehydes with aminoalcohols or diamines. ucl.ac.uk Cyclic versions, like oxazolidines and imidazolidines, are readily formed from 1,2-aminoalcohols and 1,2-diamines. ucl.ac.uk These heterocyclic systems are prevalent in many biologically active molecules and serve as important building blocks in organic synthesis. nih.govmagtech.com.cn The chemistry of these nitrogen and sulfur acetal derivatives is a rich field, with applications in the synthesis of medium-ring heterocycles and as directing groups in metal-catalyzed reactions. ucl.ac.uk

Comparative Studies of Structure-Reactivity Relationships in 1,1-Dialkoxy Systems

The stability and reactivity of the acetal linkage are highly dependent on its molecular structure. Comparative studies of different 1,1-dialkoxy systems reveal key relationships between structure and chemical behavior. The primary reaction of interest is the hydrolysis of the acetal back to the parent aldehyde and alcohol, a reaction that is catalyzed by acid.

Several structural factors influence the rate and ease of this hydrolysis:

Steric Hindrance: Increased branching in either the alkoxy groups or the alkyl chain originating from the aldehyde generally leads to greater steric strain around the acetal carbon. This strain can sometimes be relieved in the transition state for hydrolysis, potentially increasing the reaction rate. However, significant steric bulk can also hinder the approach of water and the acid catalyst, slowing the reaction.

Electronic Effects: The presence of electron-withdrawing groups (such as halogens) near the acetal functional group can destabilize the carbocation-like intermediate formed during hydrolysis. This destabilization slows down the rate of the hydrolysis reaction. Conversely, electron-donating groups can stabilize the intermediate and accelerate hydrolysis. Studies on dialkoxy acenes have explored the influence of chemical structure on their photochemical oxidation reactivity. nih.gov

Nature of the Heteroatom: As mentioned, thioacetals (C-S bonds) are much more resistant to acid-catalyzed hydrolysis than acetals (C-O bonds). This is attributed to the better ability of sulfur to stabilize adjacent positive charge and the weaker basicity of the sulfur atoms, which makes their protonation (the first step in hydrolysis) less favorable. N,O-acetals and aminals also exhibit different stabilities, which can be tuned by the substituents on the nitrogen atom.

These structure-reactivity relationships are crucial for chemical synthesis, allowing chemists to choose or design an acetal that functions as a suitable protecting group—one that is stable under a specific set of reaction conditions but can be readily removed when desired. nih.govresearchgate.net

Table 3: Summary of Structure-Reactivity Relationships in Acetal Systems

| Structural Feature | Influence on Acetal Stability (to Acid Hydrolysis) | Rationale |

|---|---|---|

| Increased Steric Hindrance | Variable; can increase or decrease stability | Can increase ground state energy or hinder catalyst approach |

| Electron-Withdrawing Groups | Increases stability | Destabilizes the carbocation-like hydrolysis intermediate |

| Electron-Donating Groups | Decreases stability | Stabilizes the carbocation-like hydrolysis intermediate |

| Sulfur Heteroatoms (Thioacetal) | Greatly increases stability | Weaker basicity of sulfur; better stabilization of adjacent cations |

Acetal Stability and Reactivity Profiles Across Derivatives

The stability of acetals, including this compound and its analogues, is fundamentally dictated by the reaction conditions. Generally, acetals exhibit high stability in neutral to strongly basic environments, making them effective protecting groups for aldehydes and ketones against nucleophiles and bases libretexts.orgyoutube.com. However, they are susceptible to hydrolysis under acidic conditions, which proceeds via a carbocation intermediate, to regenerate the parent aldehyde or ketone and the corresponding alcohols masterorganicchemistry.comchemistrysteps.com. The rate of this acid-catalyzed hydrolysis is a key indicator of the acetal's stability and is significantly influenced by the structure of both the original aldehyde and the alcohol moieties.

For analogues of this compound derived from different aldehydes, the stability of the corresponding oxocarbenium ion plays a crucial role. For instance, acetals derived from aldehydes with electron-donating alkyl groups will form a more stabilized carbocation, thereby increasing the rate of hydrolysis compared to those with electron-withdrawing groups in close proximity.

The nature of the alcohol component also significantly impacts stability. Bulky alkoxy groups can sterically hinder the approach of water to the carbocation intermediate, thereby slowing down the hydrolysis. Conversely, they can also influence the initial protonation step and the stability of the oxocarbenium ion itself through steric and electronic effects.

Influence of Steric and Electronic Effects on Chemical Transformations

The chemical transformations of this compound and its derivatives, primarily acid-catalyzed hydrolysis, are profoundly influenced by steric and electronic effects. These factors determine the rate and mechanism of such reactions by affecting the stability of intermediates and transition states.

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in the reactivity of acetals. In the context of this compound, the branched 3-methylbutoxy groups introduce significant steric bulk around the acetal carbon. This bulkiness can shield the acetal's oxygen atoms from protonation and hinder the approach of nucleophiles, such as water, during hydrolysis. Consequently, increased steric hindrance in either the aldehyde or the alcohol portion of an acetal generally leads to a slower rate of hydrolysis.

The Taft equation provides a quantitative measure of these steric effects through the steric parameter, Es. A more negative Es value indicates greater steric hindrance. By examining the Es values for various alkyl groups that could be analogous to the components of this compound, we can predict their relative reactivity.

Table 1: Taft Steric Parameters (Es) for Various Alkyl Groups

| Alkyl Group | Taft Steric Parameter (Es) | Relative Steric Hindrance |

|---|---|---|

| Methyl | 0.00 | Low |

| Ethyl | -0.07 | Moderate |

| n-Propyl | -0.36 | Moderate |

| Isopropyl | -0.47 | High |

| n-Butyl | -0.39 | Moderate |

| Isobutyl | -0.93 | High |

| sec-Butyl | -1.13 | Very High |

| tert-Butyl | -1.54 | Very High |

Data sourced from principles of Taft steric parameters. slideshare.netresearchgate.net

As the data indicates, branched alkyl groups like isobutyl and sec-butyl have significantly more negative Es values than their straight-chain counterparts, signifying greater steric hindrance. This suggests that the 3-methylbutoxy group in this compound contributes to a lower rate of hydrolysis compared to acetals with less branched alkoxy groups.

Electronic Effects:

Electronic effects involve the influence of substituent groups on the electron density at the reaction center. In acetal hydrolysis, the rate-determining step is the formation of a positively charged oxocarbenium ion. Therefore, substituents that can stabilize this positive charge will accelerate the reaction, while those that destabilize it will have a retarding effect.

The alkyl groups in aliphatic acetals like this compound are generally electron-donating through an inductive effect. This electron donation helps to stabilize the developing positive charge on the central carbon atom during the transition state leading to the oxocarbenium ion. Consequently, increasing the electron-donating ability of the alkyl groups on the acetal carbon will generally increase the rate of hydrolysis.

For instance, comparing the hydrolysis of acetals derived from different aldehydes, we would expect the rate to increase with more substituted (and thus more electron-donating) alkyl groups attached to the original carbonyl carbon. However, this electronic effect is often in competition with the steric effects of the same groups.

The interplay of these steric and electronic effects can be illustrated by considering the relative rates of hydrolysis for a series of hypothetical acetals.

Table 2: Predicted Relative Hydrolysis Rates of Hexanal Acetals with Varying Alcohols

| Acetal (from Hexanal and...) | Alcohol Structure | Dominant Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| 1,1-Dimethoxyhexane | Methanol | Minimal Steric Hindrance | Fastest |

| 1,1-Diethoxyhexane | Ethanol | Slight Increase in Steric Hindrance | Fast |

| 1,1-Diisopropoxyhexane | Isopropanol | Significant Steric Hindrance | Slow |

| This compound | 3-Methyl-1-butanol | High Steric Hindrance | Slowest |

This table is illustrative and based on established principles of steric and electronic effects on acetal hydrolysis.

Applications in Advanced Organic Synthesis and Materials Science

1,1-Bis(3-methylbutoxy)hexane as a Precursor in Complex Molecule Synthesis

In the intricate process of constructing complex organic molecules, chemists often need to perform reactions on one part of a molecule while preventing another part from reacting. This is where the concept of protecting groups becomes essential. This compound, as a stable derivative of hexanal (B45976), is an excellent example of a protected aldehyde, which can be strategically revealed when needed.

Acetals are formed from the reaction of an aldehyde or ketone with an alcohol under acidic conditions. wikipedia.orglibretexts.org This reaction is reversible, a characteristic that is fundamental to their use in synthesis. organicchemistrytutor.com this compound can serve as a stable precursor that, upon treatment with aqueous acid, hydrolyzes to regenerate hexanal, a reactive carbonyl intermediate. organicchemistrytutor.commasterorganicchemistry.com

The mechanism of this hydrolysis involves several key steps:

Protonation: An oxygen atom of the acetal (B89532) is protonated by an acid catalyst. libretexts.orgyoutube.com

Leaving Group Departure: This protonation turns one of the 3-methylbutoxy groups into a good leaving group (3-methyl-1-butanol), which departs, forming a resonance-stabilized carbocation known as an oxocarbenium ion. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation. youtube.com

Deprotonation and Tautomerization: A series of proton transfers results in a hemiacetal intermediate. libretexts.org

Final Hydrolysis: The hemiacetal is further hydrolyzed under acidic conditions to release the final aldehyde (hexanal) and the second molecule of 3-methyl-1-butanol. masterorganicchemistry.com

This controlled release of a reactive aldehyde at a specific point in a synthetic sequence allows for precise chemical transformations without premature or undesired reactions.

A protecting group is a molecular entity that is temporarily attached to a functional group to render it inert to specific chemical reagents, and which can be removed later to reveal the original functional group. wikipedia.org Acetals are widely used as protecting groups for the carbonyl group of aldehydes and ketones because they are stable under a variety of conditions that would otherwise affect the carbonyl group, particularly basic, nucleophilic, and reductive conditions. wikipedia.orgpressbooks.pub

For instance, if a molecule contains both an aldehyde and an ester, and the desired reaction is the reduction of the ester to an alcohol using a strong reducing agent like lithium aluminum hydride, the aldehyde must be protected. wikipedia.org Without protection, the hydride reagent would react with both the ester and the more reactive aldehyde. By converting the aldehyde to an acetal like this compound, the ester can be selectively reduced. Following the reduction, the acetal can be easily removed through acid-catalyzed hydrolysis, restoring the aldehyde function unscathed. wikipedia.orgpressbooks.pub

The key advantages of using an acetal as a protecting group are:

Ease of Formation: They are readily formed from the corresponding aldehyde and alcohol. pressbooks.pub

Stability: They are robust and unreactive towards many reagents, including hydrides, organometallics (like Grignard reagents), and strong bases. pressbooks.pub

Ease of Removal: Deprotection is typically achieved under mild acidic conditions. pressbooks.pub

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H34O2 nih.gov |

| Molecular Weight | 258.44 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | Hexanal diisoamyl acetal, 1,1-Diisopentyloxyhexane nih.govcas.org |

Integration into Polymeric Structures and Supramolecular Assemblies

The principles of acetal chemistry extend beyond small molecule synthesis into the realm of materials science. The incorporation of acetal linkages into polymers or as functional groups on monomers can impart unique and desirable properties to the resulting materials, such as degradability and responsiveness to environmental stimuli.